molecular formula C23H20N2O B5591362 2-(phenoxymethyl)-1-(3-phenyl-2-propen-1-yl)-1H-benzimidazole

2-(phenoxymethyl)-1-(3-phenyl-2-propen-1-yl)-1H-benzimidazole

Cat. No. B5591362
M. Wt: 340.4 g/mol
InChI Key: CHTDLPWQMXZQLO-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenoxymethyl)-1-(3-phenyl-2-propen-1-yl)-1H-benzimidazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)-1-(3-phenyl-2-propen-1-yl)-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(phenoxymethyl)-1-(3-phenyl-2-propen-1-yl)-1H-benzimidazole has interesting biochemical and physiological effects. For example, it has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(phenoxymethyl)-1-(3-phenyl-2-propen-1-yl)-1H-benzimidazole in lab experiments is its potential to target specific enzymes or signaling pathways. This can help researchers to better understand the underlying mechanisms of disease and develop more targeted therapies. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-(phenoxymethyl)-1-(3-phenyl-2-propen-1-yl)-1H-benzimidazole. Some of these include:
1. Further investigation of the compound's mechanism of action to better understand how it affects disease processes.
2. Exploration of the compound's potential use in the treatment of specific diseases, such as cancer or neurological disorders.
3. Development of more targeted therapies based on the compound's ability to inhibit specific enzymes or signaling pathways.
4. Investigation of the compound's potential use in combination with other drugs to enhance its therapeutic effects.
5. Evaluation of the compound's safety and toxicity in animal models and humans to determine its potential for clinical use.

Synthesis Methods

The synthesis of 2-(phenoxymethyl)-1-(3-phenyl-2-propen-1-yl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with 3-phenyl-2-propenal in the presence of a catalyst. The resulting product is then treated with phenyl chloromethyl ether to yield the final compound.

Scientific Research Applications

2-(phenoxymethyl)-1-(3-phenyl-2-propen-1-yl)-1H-benzimidazole has been studied for its potential applications in scientific research. Some of the areas where this compound has been investigated include cancer research, neurological disorders, and cardiovascular diseases.

properties

IUPAC Name

2-(phenoxymethyl)-1-[(E)-3-phenylprop-2-enyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-3-10-19(11-4-1)12-9-17-25-22-16-8-7-15-21(22)24-23(25)18-26-20-13-5-2-6-14-20/h1-16H,17-18H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTDLPWQMXZQLO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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